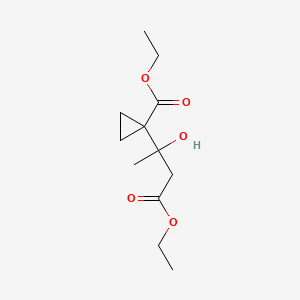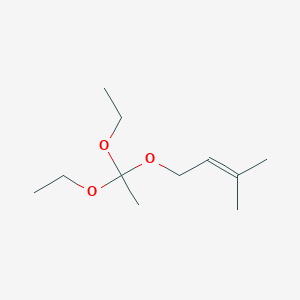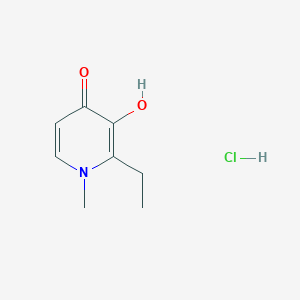
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate
Descripción general
Descripción
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring, an ethoxycarbonyl group, and a beta-hydroxy-beta-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl group. The beta-hydroxy-beta-methyl group can be introduced through a subsequent reaction with a suitable reagent such as a Grignard reagent or an organolithium compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-hydroxy position.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of a beta-keto ester.
Reduction: Formation of a beta-hydroxy alcohol.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings and beta-hydroxy groups. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine: The compound’s unique structure may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties .
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The beta-hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
- Ethyl 2-ethoxycarbonyl-3-hydroxy-3-methylbutanoate
- Methyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
- Propyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
Uniqueness: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a beta-hydroxy-beta-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H20O5 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-4-16-9(13)8-11(3,15)12(6-7-12)10(14)17-5-2/h15H,4-8H2,1-3H3 |
Clave InChI |
XBASGZSGANOPDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(C1(CC1)C(=O)OCC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8568760.png)


![2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B8568780.png)

![N-(3-bromophenyl)-7-methoxypyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8568783.png)







